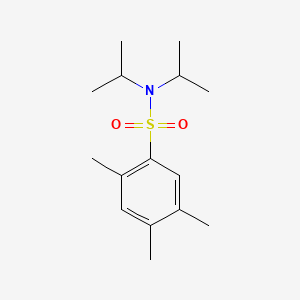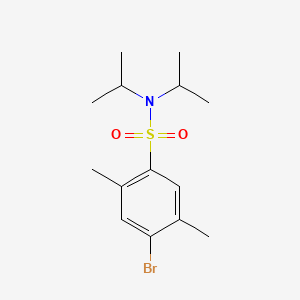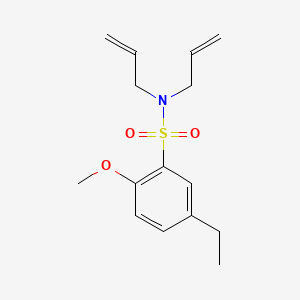
5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes an ethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the alkylation of 5-ethyl-2-methoxybenzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced allyl groups to alkanes.
Substitution: Various N-alkylated sulfonamides.
Scientific Research Applications
5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-methoxybenzenesulfonamide: Lacks the allyl groups, making it less reactive in certain chemical reactions.
N,N-diallylbenzenesulfonamide: Similar structure but without the ethyl and methoxy groups, affecting its chemical properties and reactivity
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-ethyl-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-5-10-16(11-6-2)20(17,18)15-12-13(7-3)8-9-14(15)19-4/h5-6,8-9,12H,1-2,7,10-11H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOKJAASITUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)
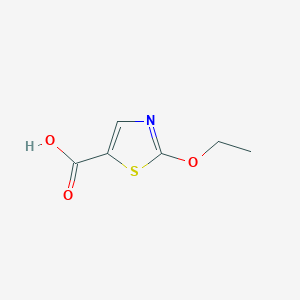
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
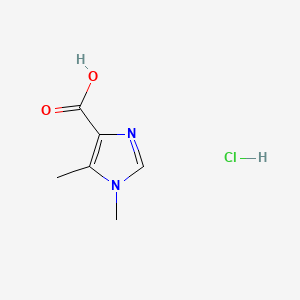
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)

